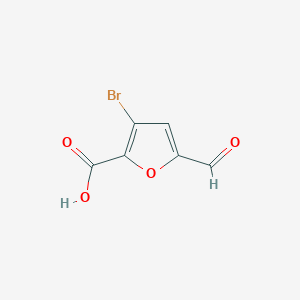

3-Bromo-5-formyl-2-furoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Bromo-5-formyl-2-furoic acid” is a chemical compound with the molecular formula C6H3BrO4 . It is a derivative of furoic acid, which is a type of carboxylic acid .

Synthesis Analysis

The synthesis of “this compound” could potentially involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromine atom (Br), a formyl group (-CHO), and a carboxylic acid group (-COOH) attached to a furan ring .Chemical Reactions Analysis

The chemical reactions involving “this compound” could potentially include oxidation and reduction processes . These reactions could be facilitated by biological processes, using cells or enzymes .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has an empirical formula of C6H3BrO4 and a molecular weight of 218.99 Da .Wissenschaftliche Forschungsanwendungen

Subheading: Biomass-Derived Chemical Production

3-Bromo-5-formyl-2-furoic acid is explored as a chemical intermediate in the transformation of biomass into valuable chemical products. Zhang et al. (2017) discuss the synthesis of 2,5-Furandicarboxylic acid (2,5-FDCA) from furoic acid, a derivative of furfural. This synthesis route transforms C5-based furfural, derived from bulky raw biomaterials, through bromination, esterification, carbonylation, and hydrolysis processes. The conversion of furoic acid to 2,5-FDCA is particularly significant because 2,5-FDCA serves as a renewable alternative to p-phthalic acid in the polymer industry. This research presents an innovative pathway for the conversion of biomass into high-value chemicals, highlighting the potential of this compound derivatives in sustainable chemistry and engineering (Zhang et al., 2017).

Chemical Transformations and Synthesis

Subheading: Synthesis of Furan Derivatives

In the field of synthetic organic chemistry, this compound and its derivatives serve as crucial intermediates. Bellina et al. (2001) describe the synthesis of 4-aryl-3-bromo-2(5H)-furanones and their further transformation into various compounds. These furanones are synthesized from readily available 3,4-dibromo-2(5H)-furanone, highlighting the role of 3-bromo-furan derivatives in the synthesis of complex organic molecules. The study underscores the versatility of these compounds in organic synthesis, providing a foundation for the development of novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Bellina et al., 2001).

Transition Metal Complexes

Subheading: Metal Complex Formation

The ligand properties of this compound derivatives are explored in the formation of transition metal complexes. Kumar and Saxena (2012) study a series of transition metal complexes using a ligand derived from 5-bromo salicylaldehyde-2-furoic acid hydrazide. The complexes, characterized by various analytical methods, exhibit octahedral structures, and the ligand behaves in a dibasic tridentate manner. The non-participation of the furan ring oxygen in coordination with the metal ions is a noteworthy observation. This study provides insights into the coordination chemistry of 3-bromo-furoic acid derivatives and their potential applications in catalysis, materials science, and medicinal chemistry (Kumar & Saxena, 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for “3-Bromo-5-formyl-2-furoic acid” could potentially involve its use in the development of bioprocesses for producing molecules that can replace those derived from oil . This is due to the reactivity of furan derivatives, which makes them suitable for the synthesis of new fuels and polymer precursors .

Eigenschaften

IUPAC Name |

3-bromo-5-formylfuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrO4/c7-4-1-3(2-8)11-5(4)6(9)10/h1-2H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEZJFKBVRQGRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1Br)C(=O)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2951665.png)

![2-Chloro-N-[4-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)phenyl]acetamide](/img/structure/B2951669.png)

![2-chloro-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-4-carboxamide](/img/structure/B2951675.png)

![4-Methyl-2-(2-morpholin-4-ylethyl)-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(2E)-2-[(2-chlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2951680.png)

![2-Methyl-5-propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]furan-3-carboxamide](/img/structure/B2951681.png)

![(E)-4-(Dimethylamino)-N-[1-[(5-fluoro-2-methoxyphenyl)methyl]cyclopropyl]but-2-enamide](/img/structure/B2951685.png)

![1,3-dimethyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951686.png)